Pranferol
CAS No.: 14685-06-4
Cat. No.: VC21341184
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14685-06-4 |
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Molecular Formula | C16H16O5 |
Molecular Weight | 288.29 g/mol |
IUPAC Name | 4-[(2R)-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
Standard InChI | InChI=1S/C16H16O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,9,12,17H,8H2,1-2H3/t12-/m0/s1 |
Standard InChI Key | JZRGHDSNRVNBNT-LBPRGKRZSA-N |
Isomeric SMILES | CC(C)[C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O |
SMILES | CC(C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O |
Canonical SMILES | CC(C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O |
Chemical Structure and Properties
Molecular Identification
Pranferol is identified chemically as 4-[(2R)-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one with the molecular formula C₁₆H₁₆O₅ and a molecular weight of 288.29 g/mol . The compound is registered with the Chemical Abstracts Service (CAS) registry number 14685-06-4 . The structure of pranferol features a furanocoumarin skeleton with a 2-hydroxy-3-methylbutoxy substituent at position 4, creating its distinctive chemical architecture .
Structural Characteristics
The core structure of pranferol consists of a furanocoumarin system, specifically a furo[3,2-g]chromen-7-one scaffold. This structural framework places pranferol in the broader class of linear furanocoumarins, which are known for their diverse biological activities. The compound possesses a chiral center at the 2-position of its side chain, with an R-configuration that contributes to its specific three-dimensional arrangement and potentially its biological interactions .
Chemical Descriptors
Table 1: Chemical Identifiers and Properties of Pranferol
Parameter | Value |
---|---|
IUPAC Name | 4-[(2R)-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
Molecular Formula | C₁₆H₁₆O₅ |
Molecular Weight | 288.29 g/mol |
CAS Number | 14685-06-4 |
InChIKey | JZRGHDSNRVNBNT-LBPRGKRZSA-N |
SMILES | CC(C)C@HO |
Natural Sources and Occurrence
Plant Species Distribution
Pranferol has been documented in multiple plant species, with significant presence in members of the Apiaceae family. Notable sources include Ferula sumbul and Maquira calophylla . Additionally, pranferol has been isolated from Prangos ferulacea (L.) Lindl., a perennial plant found throughout the Middle East and parts of Asia, including Italy, Sicily, the Balkans, Syria, Caucasia, and Iran .
Tissue-Specific Localization
In Prangos ferulacea, pranferol has been specifically identified in the root tissues, suggesting a tissue-specific accumulation pattern. The compound was isolated alongside other coumarins including osthole, isoimperatorin, oxypeucedanin, psoralen, oxypeucedanin hydrate, gosferol, and oxypeucedanin methnolate through acetone extraction of the plant roots .
Coumarin Profile Context
Pranferol represents one component of the rich coumarin profile characteristic of plants in the Apiaceae family. Research indicates that Prangos ferulacea contains an extensive array of coumarins as its main class of secondary metabolites, with pranferol being among the compounds that contribute to the plant's distinctive phytochemical signature .
Extraction and Identification Techniques
Isolation Methodologies
Pranferol has been successfully isolated from plant material using acetone as the extraction solvent. In published research, the acetone extract of Prangos ferulacea roots was subjected to multiple chromatographic separations to obtain pure pranferol . This suggests that pranferol is moderately polar and can be effectively extracted using mid-polarity organic solvents.
Analytical Characterization
The identification and characterization of pranferol typically involve a combination of chromatographic and spectroscopic techniques. Gas chromatography–mass spectrometry (GC-MS) has been employed to analyze extracts containing pranferol . The analysis parameters for such characterization commonly include:
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Capillary column: SE-30 (100% dimethylpolysiloxane)
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Column dimensions: 30 m × 0.25 mm, 0.25 μm film thickness
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Carrier gas: Helium (linear velocity 0.00167 cm/s)
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Temperature program: 60 to 280°C at a rate of 16°C/min
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Ion source: 70 eV
Structural Relationships to Other Coumarins
Related Compounds
Pranferol exists within a broader family of furanocoumarin compounds. In Prangos ferulacea, pranferol co-occurs with several structurally related coumarins, including:
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Osthole
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Isoimperatorin
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Oxypeucedanin
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Psoralen
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Oxypeucedanin hydrate
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Gosferol
These compounds share core structural elements while exhibiting variations in substitution patterns that likely influence their respective biological activities.
Structure-Activity Considerations
The specific arrangement of functional groups in pranferol, particularly the (2R)-2-hydroxy-3-methylbutoxy substituent at position 4 of the furanocoumarin core, likely contributes to its unique biological profile. Structure-activity relationship studies of related furanocoumarins have indicated that variations in oxygenation patterns and alkyl substitutions can significantly impact their biological properties, including photosensitizing capacity and cytotoxic potentials.
Research Applications and Future Perspectives
Current Research Focus
Recent research involving pranferol has focused primarily on its identification within plant extracts and preliminary assessments of biological activities of extracts containing this compound. There is particular interest in the photosensitizing properties of furanocoumarins like pranferol for potential applications in photochemotherapy, especially for treating conditions like melanoma .
Research Gaps and Opportunities
Despite these advances, several research gaps remain in the comprehensive understanding of pranferol:
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Limited studies on isolated pranferol's biological activities
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Incomplete characterization of its pharmacokinetic properties
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Insufficient data on structure-activity relationships
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Unexplored potential for semi-synthetic modifications to enhance activity
These gaps present opportunities for future research to more fully elucidate the potential applications of pranferol in pharmaceutical and therapeutic contexts.
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